Cas no 2034433-03-7 (3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione)

3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a specialized heterocyclic compound featuring a fluorophenoxy-substituted phenyl group linked to an imidazolidine-2,4-dione core via a propanoyl-azetidine scaffold. This structure suggests potential utility in medicinal chemistry, particularly as a pharmacophore for targeting specific biological pathways. The presence of the fluorophenoxy moiety may enhance binding affinity and metabolic stability, while the imidazolidinedione group could contribute to hydrogen-bonding interactions. The compound's modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined stereochemistry and purity are critical for reproducible research applications. Suitable for exploratory studies in enzyme inhibition or receptor modulation.
3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione structure
2034433-03-7 structure
Product Name:3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
CAS No:2034433-03-7
MF:C21H20FN3O4
MW:397.399608612061
CID:5896473
PubChem ID:121017242
Update Time:2025-10-05

3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 2034433-03-7
    • AKOS026689331
    • 3-(1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}azetidin-3-yl)imidazolidine-2,4-dione
    • 3-(1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
    • 3-[1-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]azetidin-3-yl]imidazolidine-2,4-dione
    • F6474-7185
    • 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
    • Inchi: 1S/C21H20FN3O4/c22-15-5-7-17(8-6-15)29-18-3-1-2-14(10-18)4-9-19(26)24-12-16(13-24)25-20(27)11-23-21(25)28/h1-3,5-8,10,16H,4,9,11-13H2,(H,23,28)
    • InChI Key: HIZFDDGWBRMGAL-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OC1=CC=CC(=C1)CCC(N1CC(C1)N1C(NCC1=O)=O)=O

Computed Properties

  • Exact Mass: 397.14378429g/mol
  • Monoisotopic Mass: 397.14378429g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 631
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 79Ų

3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione Pricemore >>

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Additional information on 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Comprehensive Overview of 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS No. 2034433-03-7)

In the rapidly evolving field of pharmaceutical chemistry, 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS No. 2034433-03-7) has emerged as a compound of significant interest. This molecule, characterized by its complex structure featuring an azetidine ring and an imidazolidine-2,4-dione moiety, is being studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its unique pharmacophore, which combines a fluorophenoxy group with a propanoyl linker, suggesting possible interactions with biological targets.

The compound's synthetic pathway and structure-activity relationship (SAR) have become hot topics in medicinal chemistry forums. With the growing demand for small-molecule therapeutics, this substance is being explored for its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in precision medicine. Its fluorinated aromatic component has drawn attention due to the pharmaceutical industry's increasing focus on fluorine-containing drugs, which often exhibit enhanced metabolic stability and bioavailability.

Analytical studies using LC-MS and NMR spectroscopy have confirmed the compound's high purity and stability under various conditions. The presence of both hydrogen bond acceptors and hydrophobic regions in its structure makes it particularly interesting for computer-aided drug design (CADD) applications. Recent publications have highlighted its potential in addressing drug-resistant targets, a crucial area of research given the global concern about antimicrobial resistance.

From a patent landscape perspective, several applications mentioning this compound have been filed in recent years, particularly in the areas of central nervous system disorders and inflammatory conditions. The azetidine-3-yl fragment is noteworthy as this scaffold has gained prominence in modern drug discovery due to its favorable physicochemical properties and conformational constraints that can enhance target binding.

In formulation development, researchers are investigating the compound's solubility profile and crystallinity, which are critical factors for oral bioavailability. The imidazolidine-2,4-dione core presents opportunities for prodrug design, potentially addressing challenges related to first-pass metabolism. These characteristics position the compound as a valuable candidate for further preclinical evaluation.

The scientific community continues to explore the metabolic fate of this molecule, with particular interest in the potential formation of active metabolites. Advanced in silico prediction tools are being employed to model its ADME properties, while high-throughput screening assays are evaluating its activity against various therapeutic targets. These investigations align with current industry priorities of fail-early strategies in drug development.

Quality control protocols for 2034433-03-7 have been established using HPLC-UV methods with rigorous impurity profiling. The compound's stability under accelerated degradation conditions has been documented, meeting the stringent requirements of ICH guidelines for pharmaceutical substances. These analytical developments support its potential transition from research chemical to investigational new drug status.

As the pharmaceutical industry increasingly focuses on targeted therapies, the structural features of 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione offer multiple opportunities for structure optimization. The compound's logP value and polar surface area suggest favorable blood-brain barrier penetration characteristics, making it particularly interesting for neuropharmacology applications.

Recent molecular docking studies have revealed potential interactions with several disease-relevant proteins, though these findings require experimental validation. The scientific literature shows growing interest in the compound's chirality aspects, as the azetidine ring introduces a stereocenter that could significantly influence its pharmacological profile. This aligns with the broader industry trend toward enantioselective synthesis in drug development.

In conclusion, 2034433-03-7 represents an intriguing case study in modern medicinal chemistry, combining several structural elements that are currently of high interest in pharmaceutical research. Its development trajectory exemplifies the integration of computational chemistry, analytical characterization, and biological evaluation that characterizes contemporary drug discovery approaches.

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